(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by UV spectroscopy, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the protection of the amino group of the corresponding amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The protected amino acid is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also involves rigorous quality control measures, including HPLC and mass spectrometry, to confirm the identity and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HATU or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: Mild oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection, peptide chains after coupling reactions, and various oxidized or reduced derivatives depending on the specific conditions used .
Scientific Research Applications
(S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Material Science: Utilized in the development of peptide-based materials and nanostructures
Mechanism of Action
The mechanism of action of (S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The fluorenyl group also provides a chromophore that can be detected by UV spectroscopy, aiding in the monitoring of the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid
Uniqueness
The uniqueness of (S)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid lies in its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required. Its stability and ease of removal under mild conditions also make it a preferred choice in peptide synthesis compared to other protecting groups .
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2S)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)17-10-9-16-11-12-19(14-18(16)13-17)27-26(30)31-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,11-12,14,17,24H,9-10,13,15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
IWFJPUCCEQWACZ-KRWDZBQOSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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